molecular formula C22H21Cl2N3O2 B11011238 [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone

Cat. No.: B11011238
M. Wt: 430.3 g/mol
InChI Key: XSKSYXASDZKBLZ-UHFFFAOYSA-N
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Description

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone is a complex organic compound characterized by its unique structure, which includes both piperidine and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and pyrazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include chlorinated phenyl compounds, hydroxylating agents, and methylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process involves continuous flow reactors and automated systems to maintain precise control over reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: Halogen atoms in the phenyl rings can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups into the phenyl rings, enhancing the compound’s versatility.

Scientific Research Applications

[4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing cellular processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, [4-(4-chlorophenyl)-4-hydroxypiperidino][3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone stands out due to its unique combination of piperidine and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering potential advantages over other similar compounds.

Properties

Molecular Formula

C22H21Cl2N3O2

Molecular Weight

430.3 g/mol

IUPAC Name

[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-[5-(4-chlorophenyl)-2-methylpyrazol-3-yl]methanone

InChI

InChI=1S/C22H21Cl2N3O2/c1-26-20(14-19(25-26)15-2-6-17(23)7-3-15)21(28)27-12-10-22(29,11-13-27)16-4-8-18(24)9-5-16/h2-9,14,29H,10-13H2,1H3

InChI Key

XSKSYXASDZKBLZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)N3CCC(CC3)(C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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